4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide
Overview
Description
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide is an organic compound that features a bromophenyl group attached to a tetrahydropyran ring, which is further substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-hexanediol.
Amidation: The carboxamide group can be introduced by reacting the bromophenyl-tetrahydropyran intermediate with an appropriate amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be achieved with sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in derivatives such as azides, thiols, or ethers.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
Scientific Research Applications
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or liquid crystals.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions, receptor binding, and cellular pathways.
Mechanism of Action
The mechanism of action of 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the tetrahydropyran ring and carboxamide group contribute to the overall molecular stability and solubility.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide: Similar structure but with the bromine atom at the para position.
4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-carboxamide: Similar structure with a chlorine atom instead of bromine.
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Uniqueness
4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and binding properties. The combination of the tetrahydropyran ring and carboxamide group also provides a distinct scaffold for further functionalization and derivatization.
Properties
IUPAC Name |
4-(3-bromophenyl)oxane-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-3-1-2-9(8-10)12(11(14)15)4-6-16-7-5-12/h1-3,8H,4-7H2,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBPOKGRGPCSHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)Br)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573960 | |
Record name | 4-(3-Bromophenyl)oxane-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329025-26-5 | |
Record name | 4-(3-Bromophenyl)oxane-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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